REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[SH:12])=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:13](OC(=O)C)(=O)[CH3:14]>C(O)(=O)C>[CH3:13][C:14]1[S:12][C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[CH:3][C:2]=2[N:1]=1
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Name
|
|
Quantity
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12 g
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Type
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reactant
|
Smiles
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NC=1C=NC2=CC=CC=C2C1S
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Name
|
|
Quantity
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150 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
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to remove a fine solid
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Type
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CUSTOM
|
Details
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The filtrate was evaporated under vacuum
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Type
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ADDITION
|
Details
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The residue was diluted with ethanol
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Type
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TEMPERATURE
|
Details
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then refluxed for 30 minutes
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Duration
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30 min
|
Type
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CONCENTRATION
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Details
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The solution was concentrated under vacuum
|
Type
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ADDITION
|
Details
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the residue diluted with water
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to provide 12.8 g of crude product
|
Type
|
CUSTOM
|
Details
|
A sample (800 mg) was recrystallized from hexane
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Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(C=NC=3C=CC=CC23)N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |